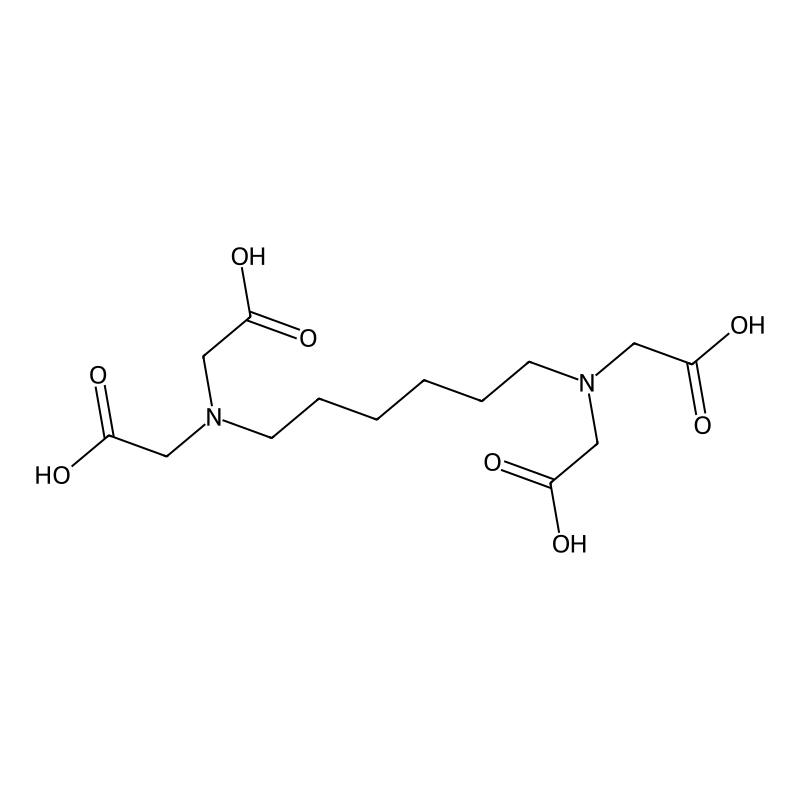

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

Content Navigation

Direct substitution of common short-chain chelators like EDTA can cause process failure. 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid (HDTA) solves this with a flexible C6 backbone that forms 9-membered chelate rings, delivering tunable metal complex stability and polymerizability. Key advantages: • Monomer for polycondensation into non-leaching chelating polymers for water treatment and metal recovery. • Lower, adjustable stability constants permit gentle metal masking without irreversible deactivation. • Enables unique bridged/binuclear complexes for magnetic and porous materials. SMolecule supplies high-purity HDTA with reliable global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid (HDTA), CAS 1633-00-7, is an aminopolycarboxylic acid chelating agent. Its defining structural feature is the long, flexible six-carbon (C6) aliphatic chain separating the two nitrogen atoms, a significant deviation from the two-carbon (C2) backbone of the industry-standard chelator, EDTA. This extended spacer fundamentally alters the steric and conformational properties of the molecule, leading to distinct metal-binding behaviors, stability profiles, and suitability for specialized applications where common chelators are not interchangeable.

Research Fit

Direct substitution of HDTA for short-chain chelators like EDTA is impractical and often leads to process failure. The longer C6 backbone in HDTA forces the formation of a larger and more strained 9-membered chelate ring with a metal ion, compared to the highly stable 5-membered ring formed by EDTA. This structural difference results in significantly different metal complex stability constants, coordination geometries, and redox potentials. Furthermore, unlike EDTA, the underlying 1,6-diaminohexane structure of HDTA makes it a viable difunctional monomer for direct incorporation into polymer backbones, a function for which EDTA is unsuitable. These differences mandate that HDTA be selected based on specific, quantitatively justified performance requirements rather than as a generic substitute.

Substitution Risk

Lower Chelate Stability for Reversible Binding

Unlike EDTA, which forms exceptionally stable complexes with most transition metals, HDTA exhibits demonstrably lower stability constants (log K) for the same ions. For example, the stability constant for the Cu(II)-HDTA complex is approximately four orders of magnitude lower than that of the Cu(II)-EDTA complex. This is not a performance deficit but a key procurement feature for applications requiring weaker, more selective, or more easily reversible metal chelation than EDTA can provide.

| Evidence Dimension | Complex Stability Constant (log K₁) |

| Target Compound Data | Cu(II)-HDTA: ~14.6 |

| Comparator Or Baseline | Cu(II)-EDTA: 18.8 |

| Quantified Difference | Δ log K ≈ -4.2 (HDTA is >10,000x less stable) |

| Conditions | Aqueous solution, 20-25 °C, I = 0.1 M |

This allows for selective metal ion masking or controlled release in processes where EDTA's high binding affinity would be irreversible or would sequester desirable ions.

Precursor to Chelating Polyamides

The 1,6-diaminohexane core of HDTA allows it to act as a difunctional monomer in polycondensation reactions, a capability not shared by EDTA. HDTA can be reacted with diacyl chlorides (e.g., adipoyl chloride) to form functional polyamides with integral chelating sites. This has been demonstrated in patents for creating materials like chelating ion-exchange resins for water treatment and scale inhibition. This makes HDTA a critical raw material for manufacturing functional polymers, a role where EDTA is not a viable reactant.

| Evidence Dimension | Suitability as a Polyamide Monomer |

| Target Compound Data | Can be directly polycondensed to form polyamide backbone |

| Comparator Or Baseline | EDTA: Cannot form a polyamide backbone via polycondensation due to lack of diamine functionality |

| Quantified Difference | Qualitatively different chemical reactivity and function |

| Conditions | Polycondensation reaction with a diacyl chloride or dicarboxylic acid |

For procurement in polymer manufacturing, HDTA is a necessary building block for creating materials with built-in chelation properties, not just an additive.

Unique Binuclear and Bridged Complexes

The extended, flexible C6 spacer of HDTA enables coordination geometries that are sterically impossible for the rigid, short C2 spacer of EDTA. Crystal structure analyses have confirmed that HDTA can act as a bridging ligand, forming stable binuclear complexes where the single HDTA molecule coordinates to two separate metal centers. This capability allows for the synthesis of novel coordination polymers and materials with specific magnetic or catalytic properties that cannot be created using EDTA as the ligand.

| Evidence Dimension | Ability to Form Binuclear Bridged Complexes |

| Target Compound Data | Readily forms stable, isolable binuclear complexes (e.g., [Fe₂(μ-O)(HDTA)₂]²⁻) |

| Comparator Or Baseline | EDTA: Does not form analogous bridged binuclear complexes due to the short, rigid C2 spacer |

| Quantified Difference | Fundamentally different coordination behavior and resulting structures |

| Conditions | Aqueous or non-aqueous metal-ligand synthesis |

This enables the design and synthesis of advanced materials and catalysts where precise spacing and orientation of metal centers are critical design parameters.

Chelating Ion-Exchange Resins and Membranes

As a direct consequence of its diamine backbone, HDTA is the specified choice for manufacturing chelating polymers via polycondensation. These materials are procured for applications in industrial water treatment, heavy metal recovery from process streams, and the creation of functional membranes where permanent, non-leaching chelation capability is required.

Selective Metal Ion Control

In processes where the high stability of EDTA-metal complexes is problematic (e.g., inhibiting desired catalytic activity or being difficult to reverse), HDTA's lower, tunable stability constants provide a solution. It is selected for workflows that require gentle or selective metal ion masking without permanently deactivating all metal species in the system.

Novel Coordination Polymers and Materials

For materials science and crystal engineering research, HDTA is procured specifically for its ability to form unique bridged and binuclear metal complexes. This enables the targeted synthesis of materials with specific magnetic, electronic, or porous properties that are inaccessible with common short-chain chelators like EDTA.

Application Fit Matrix

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types